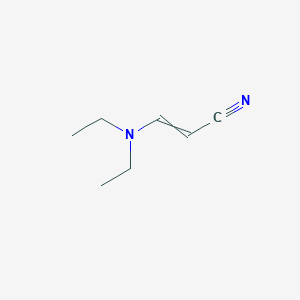

3-(Diéthylamino)prop-2-ènenitrile

Vue d'ensemble

Description

3-(Diethylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Diethylamino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethylamino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études de fluorescence

Le composé « 3-(Diéthylamino)prop-2-ènenitrile » a été utilisé dans des études de fluorescence . Il a été constaté qu'il présentait une forte émission avec un rendement quantique de fluorescence élevé et une photostabilité supérieure . Les propriétés spectrales de ce composé ont été étudiées par analyse en régime permanent (mesures d'absorption et de fluorescence) et par analyse résolue dans le temps (mesures de durée de vie de la fluorescence) .

Études d'interaction avec le solvant

L'effet d'un mélange eau-méthanol sur les propriétés photophysiques de la molécule « this compound » a été analysé . Avec l'augmentation de la fraction volumique de l'eau, l'intensité de l'absorption et de la fluorescence a été fortement réduite . Il est intéressant de noter que l'eau, qui est généralement un agent de désactivation, a dans ce cas entraîné une augmentation du rendement quantique .

Développement de capteurs

Ce composé a été utilisé dans le développement de nouveaux capteurs d'addition de type Michael basés sur les coumarines . Le dérivé de la coumarine, « (E)-3-[7-(diéthyloamino)-2-oxo-chromen-3yl]-2-(tiophène-2-carbonyl)prop-2-ènenitrile » (NOSQ), a été synthétisé avec des substrats commerciaux à la suite de la recherche de nouveaux capteurs .

Calculs de théorie de la fonctionnelle de la densité (DFT)

Des calculs DFT ont été effectués sur ce composé afin de comprendre son interaction avec le solvant . Les calculs et les données expérimentales sont restés en accord et ont montré que l'interaction entre la molécule « this compound » et le solvant affecte l'apparition du nouveau conformère .

Mécanisme D'action

Target of Action

It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .

Mode of Action

It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Biochemical Pathways

Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .

Pharmacokinetics

The spectral properties of this compound have been investigated .

Result of Action

It is known that the compound exhibits strong emission with high fluorescence quantum yield .

Action Environment

The action of 3-(Diethylamino)prop-2-enenitrile is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .

Analyse Biochimique

Biochemical Properties

3-(Diethylamino)prop-2-enenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 3-(Diethylamino)prop-2-enenitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Additionally, 3-(Diethylamino)prop-2-enenitrile has been shown to interact with certain protein kinases, influencing their activity and thereby affecting cellular signaling pathways. The compound’s nitrile group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function .

Cellular Effects

The effects of 3-(Diethylamino)prop-2-enenitrile on various types of cells and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Diethylamino)prop-2-enenitrile can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Moreover, 3-(Diethylamino)prop-2-enenitrile has been found to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to shifts in metabolic flux and changes in the levels of various metabolites, ultimately impacting cellular energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of action of 3-(Diethylamino)prop-2-enenitrile involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The diethylamino group of 3-(Diethylamino)prop-2-enenitrile can form hydrogen bonds and electrostatic interactions with specific amino acid residues in enzymes, leading to either inhibition or activation of enzymatic activity .

Furthermore, the nitrile group of 3-(Diethylamino)prop-2-enenitrile can undergo nucleophilic addition reactions with thiol groups in proteins, resulting in covalent modifications that alter protein function. These modifications can affect the protein’s stability, localization, and interactions with other biomolecules, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Diethylamino)prop-2-enenitrile can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.

Long-term exposure to 3-(Diethylamino)prop-2-enenitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular behavior and function .

Dosage Effects in Animal Models

The effects of 3-(Diethylamino)prop-2-enenitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the organism.

At high doses, 3-(Diethylamino)prop-2-enenitrile can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are likely due to the formation of reactive intermediates and covalent modifications of critical biomolecules . Careful dosage optimization is essential to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

3-(Diethylamino)prop-2-enenitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation of 3-(Diethylamino)prop-2-enenitrile, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or glucuronic acid .

These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biochemical effects. Understanding the metabolic fate of 3-(Diethylamino)prop-2-enenitrile is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(Diethylamino)prop-2-enenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, 3-(Diethylamino)prop-2-enenitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

The distribution of 3-(Diethylamino)prop-2-enenitrile within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and clearance from the body . These factors play a critical role in determining the compound’s overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-(Diethylamino)prop-2-enenitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals, such as nuclear localization sequences, can facilitate the transport of 3-(Diethylamino)prop-2-enenitrile to the nucleus, where it can interact with transcription factors and influence gene expression.

Propriétés

IUPAC Name |

3-(diethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHTDLKVJASIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708603 | |

| Record name | 3-(Diethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-54-0 | |

| Record name | 3-(Diethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)

![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)